3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(pentafluorobenzyl)oxy]-2H-chromen-2-one
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Overview
Description
3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE is a complex organic compound that features a combination of bromophenyl, thiazole, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a bromophenyl group. The chromenone moiety is introduced in the final steps, often through a series of condensation and cyclization reactions. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.
Mechanism of Action
The mechanism of action of 3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or by binding to particular receptors on cell surfaces. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl moieties but lacks the chromenone structure.
7-(2,3,4,5,6-Pentafluorobenzyl)oxy-2H-chromen-2-one: Contains the chromenone and pentafluorobenzyl groups but lacks the thiazole and bromophenyl components.
Uniqueness
What sets 3-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-7-[(2,3,4,5,6-PENTAFLUOROBENZYL)OXY]-2H-CHROMEN-2-ONE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to drug development .
Properties
Molecular Formula |
C25H11BrF5NO3S |
---|---|
Molecular Weight |
580.3 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C25H11BrF5NO3S/c26-13-4-1-11(2-5-13)17-10-36-24(32-17)15-7-12-3-6-14(8-18(12)35-25(15)33)34-9-16-19(27)21(29)23(31)22(30)20(16)28/h1-8,10H,9H2 |
InChI Key |
NEVYKTPWJDHZFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC4=C(C=C(C=C4)OCC5=C(C(=C(C(=C5F)F)F)F)F)OC3=O)Br |
Origin of Product |
United States |
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